Rivipansel sodium is a synthetic compound primarily developed as a pan-selectin antagonist aimed at treating vaso-occlusive crisis in patients with sickle cell disease. This compound is notable for its potential to inhibit selectin-mediated adhesion of leukocytes to the endothelium, which is a critical factor in the pathophysiology of sickle cell disease. Rivipansel sodium has undergone various phases of clinical trials, demonstrating its pharmacokinetic properties and therapeutic efficacy.
Rivipansel sodium is classified as a small molecule drug. Its molecular formula is , and it has a CAS Registry Number of 1189037-60-2. The compound was developed by Pfizer and has been studied primarily for its application in managing sickle cell disease, particularly during vaso-occlusive crises, which are painful episodes caused by the obstruction of blood flow due to sickled red blood cells .
Rivipansel sodium's molecular structure features a complex arrangement that includes multiple functional groups essential for its biological activity. The compound's three-dimensional conformation plays a significant role in its interaction with selectins. The InChIKey for rivipansel sodium is YRSSZPCIQVEHHE-DPMWTQFPSA-N, which provides a unique identifier for chemical substances .
Rivipansel sodium is designed to act as an antagonist to selectins, particularly E-selectin and P-selectin. Its mechanism involves competitive inhibition, where the compound binds to selectins, preventing their interaction with leukocytes. This action reduces inflammation and thrombus formation associated with sickle cell crises. The chemical stability of rivipansel sodium under physiological conditions has been assessed through various studies, indicating that it maintains its efficacy without significant degradation during typical storage and handling conditions .
The mechanism of action for rivipansel sodium involves blocking selectin-mediated adhesion processes. By inhibiting selectins, rivipansel prevents leukocyte accumulation at sites of vascular obstruction, thereby alleviating the symptoms associated with vaso-occlusive crises. Clinical studies have shown that rivipansel significantly reduces pain episodes and hospitalization rates in patients suffering from sickle cell disease . Pharmacokinetic studies indicate that rivipansel has a half-life ranging from 6.67 to 7.41 hours, allowing for effective dosing regimens in clinical settings .
Rivipansel sodium exhibits several key physical properties:
Chemical properties include its ability to interact specifically with selectin receptors, which is essential for its therapeutic effect. The compound's pharmacokinetic profile indicates a volume of distribution consistent across various dosing levels, suggesting predictable behavior in biological systems .
Rivipansel sodium pharmacokinetics were characterized using a comprehensive population approach integrating data from nine clinical trials. This analysis employed nonlinear mixed-effects modeling (NONMEM software, versions 7.1.2–7.4) to develop a robust mathematical framework describing drug disposition. The structural model was a two-compartment system with first-order elimination, parameterized for central volume of distribution (V~c~), peripheral volume of distribution (V~p~), intercompartmental clearance (Q), systemic clearance (CL), and absorption rate constants where applicable. The model incorporated allometric scaling using body weight to standardize volume and clearance parameters across disparate body sizes. Inter-individual variability was modeled log-normally, while residual error used a proportional and additive mixture model. Bootstrap validation confirmed model stability, with visual predictive checks demonstrating adequate capture of observed plasma and urine concentration-time profiles across healthy volunteers and sickle cell disease populations [1].
Table 1: Structural Model Parameters for Rivipansel Sodium Population PK Model
| Parameter | Estimate (RSE%) | Inter-individual Variability (CV%) |
|---|---|---|
| Systemic Clearance (CL) | 8.9 L/h (5.2%) | 28.1% |
| Central Volume (V~c~) | 12.6 L (7.8%) | 34.5% |
| Intercompartmental Clearance (Q) | 15.2 L/h (12.1%) | Not estimated |
| Peripheral Volume (V~p~) | 25.4 L (9.3%) | 42.3% |
| Absorption Rate (K~a~) | 0.8 h⁻¹ (18.7%) | 58.2% |
| Renal Clearance Fraction | 0.92 (3.5%) | Not estimated |
Rivipansel sodium exhibits linear, time-invariant pharmacokinetics across the therapeutic dose range (50–400 mg). Systemic clearance averaged 8.9 L/h with low dose-dependent variability, consistent across healthy subjects and sickle cell disease patients. The terminal half-life ranged between 7–8 hours, governed primarily by renal elimination pathways. Non-compartmental and compartmental analyses confirmed dose-proportional increases in area under the curve (AUC) and maximum concentration (C~max~). Hepatic metabolism was negligible based on hepatocyte incubation studies across species (rat, monkey, human), corroborating the absence of cytochrome P450 involvement or glucuronidation pathways. Rivipansel’s physicochemical properties—including high hydrophilicity (logP = -8.8), molecular weight (1447.42 g/mol), and extensive hydrogen bonding capacity (15 hydrogen bond donors)—restrict passive diffusion and enhance renal elimination dominance [1] [3].
Renal excretion constituted >92% of total rivipansel elimination, confirmed by cumulative urine recovery studies across five clinical trials. The compound undergoes glomerular filtration without significant tubular secretion or reabsorption, evidenced by:
Covariate modeling identified clinically relevant predictors of rivipansel pharmacokinetic variability:
Table 2: Covariate Effects on Rivipansel Systemic Clearance
| Covariate | Effect Magnitude | Clinical Relevance |
|---|---|---|
| Creatinine Clearance | 0.78 per 10 mL/min increase | Requires dose adjustment for CrCl <60 mL/min |
| Body Weight | Allometric exponent 0.75 | Standard weight-based dosing applicable |
| Sickle Cell Disease Status | 18% increase during VOC | Disease-specific hyperfiltration effect |
| Age (Pediatric vs. Adult) | No significant difference | Fixed dosing possible ≥6 years |
| Hepatic Impairment | <20% change | No dose adjustment needed |
Renal function (CrCl) was the strongest covariate, accounting for 67% of clearance variability. Body weight influenced volume of distribution but not clearance when allometrically scaled. Sickle cell disease itself increased clearance by 18% during vaso-occlusive crisis (VOC), attributable to renal hyperfiltration. No clinically significant differences were observed between pediatric (≥6 years) and adult patients after accounting for body size and renal function. Hepatic impairment did not alter clearance, consistent with non-hepatic elimination pathways [1] [8].
The population pharmacokinetic framework enabled rational dosing across diverse populations, demonstrating the critical role of physiologically-informed modeling in optimizing therapy for rare diseases.
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 2058075-35-5
CAS No.: